2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
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Description
Scientific Research Applications
Aurora Kinase Inhibition
The compound has potential applications in the treatment of cancer by inhibiting Aurora A, a protein involved in the regulation of cell division. This mechanism could provide a targeted approach for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Fluorescence Quantum Yield Enhancement
Organic fluorophores derived from the compound, such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid (TPCA), have shown to significantly contribute to the high fluorescence quantum yields of carbon dots. This property can be exploited in the development of advanced fluorescent materials for various applications including bioimaging and sensors (Lei Shi et al., 2016).
Anti-Breast Cancer Agents
Substituted derivatives of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, related structurally to the compound, have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. These studies highlight the compound's potential as a precursor for the development of new chemotherapeutics (C. Karthikeyan et al., 2017).
Anti-Inflammatory Activities
Thiazolo[3,2-a]pyrimidine derivatives, which share a core structural motif with the compound, have demonstrated moderate anti-inflammatory activities. These findings suggest possible applications in the development of new anti-inflammatory drugs (B. Tozkoparan et al., 1999).
Photo-degradation Analysis
The photo-degradation behavior of related thiazole-containing compounds under visible light has been studied to understand their stability and reactivity. Such analyses are crucial for the development of stable pharmaceutical formulations and for understanding the environmental fate of similar compounds (Lianming Wu et al., 2007).
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c1-6-11(12(16)17)18-10(15-6)4-7-2-3-8(14)5-9(7)13/h2-3,5H,4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGJOXREOPAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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